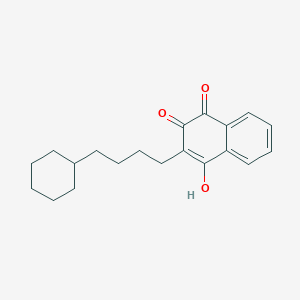
Cobalt;scandium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and scandium are transition metals with unique properties that make their compounds valuable in various scientific and industrial applications. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form stable complexes. Scandium, on the other hand, is a rare earth element with a high melting point and excellent strength-to-weight ratio. The combination of cobalt and scandium in a compound can result in materials with enhanced properties suitable for advanced applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt and scandium compounds can be achieved through various methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition. One common method involves the reaction of cobalt salts with scandium salts in an aqueous solution, followed by precipitation and calcination to obtain the desired compound.
Industrial Production Methods
Industrial production of cobalt and scandium compounds often involves the extraction of these metals from their ores, followed by purification and combination through high-temperature processes. For example, cobalt can be extracted from laterite ores using atmospheric leaching with reduction pre-treatment, while scandium can be recovered by precipitation with oxalic acid, followed by calcination to produce scandium oxide .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt and scandium compounds undergo various chemical reactions, including:
Oxidation: Cobalt compounds can be oxidized to form cobalt oxides, while scandium compounds can form scandium oxides.
Reduction: Cobalt and scandium compounds can be reduced using hydrogen or other reducing agents to form their respective metals.
Substitution: Ligand substitution reactions can occur in cobalt and scandium complexes, where ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia, phosphines, or halides.
Major Products Formed
Oxidation: Cobalt(II) oxide, cobalt(III) oxide, scandium(III) oxide.
Reduction: Metallic cobalt, metallic scandium.
Substitution: Various cobalt and scandium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt and scandium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: Cobalt compounds are used in vitamin B12 synthesis, while scandium compounds are being explored for their potential in biological imaging.
Medicine: Cobalt compounds are used in medical implants and prosthetics due to their biocompatibility. Scandium compounds are being investigated for their potential in cancer treatment.
Industry: Cobalt and scandium compounds are used in the production of high-strength alloys, magnetic materials, and advanced ceramics .
Wirkmechanismus
The mechanism of action of cobalt and scandium compounds depends on their specific application:
Catalysis: Cobalt compounds act as catalysts by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Biological Imaging: Scandium compounds can enhance contrast in imaging techniques by interacting with biological tissues.
Medical Implants: Cobalt compounds form stable, biocompatible layers that integrate with human tissues, promoting healing and reducing rejection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt Compounds: Cobalt ferrite, cobalt oxide, cobalt chloride.
Scandium Compounds: Scandium oxide, scandium chloride, scandium nitrate.
Uniqueness
Cobalt and scandium compounds are unique due to their combination of properties:
Cobalt: Ferromagnetic properties, high melting point, and ability to form stable complexes.
Scandium: High strength-to-weight ratio, high melting point, and excellent thermal stability.
In comparison to other transition metal compounds, cobalt and scandium compounds offer a unique blend of magnetic, catalytic, and structural properties that make them suitable for advanced applications in various fields .
Eigenschaften
CAS-Nummer |
12017-07-1 |
|---|---|
Molekularformel |
CoSc |
Molekulargewicht |
103.88910 g/mol |
IUPAC-Name |
cobalt;scandium |
InChI |
InChI=1S/Co.Sc |
InChI-Schlüssel |
VWHUVLKHCBPLKV-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




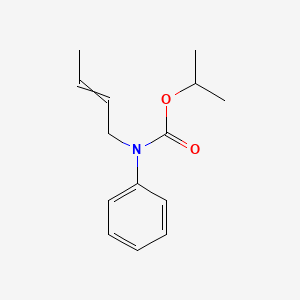
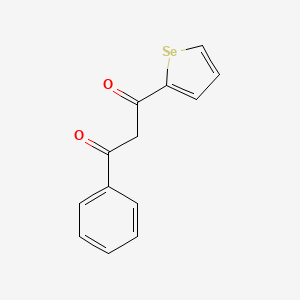

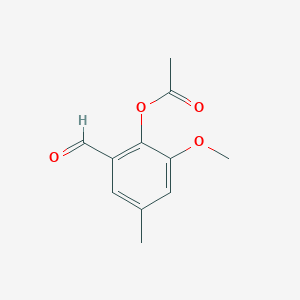
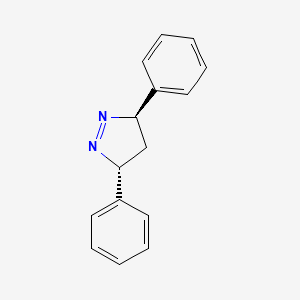

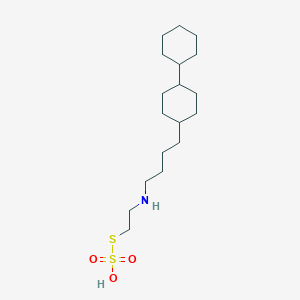
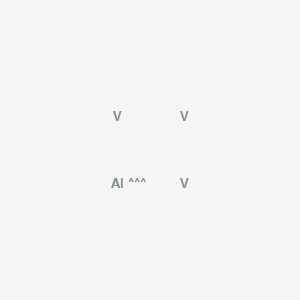
![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
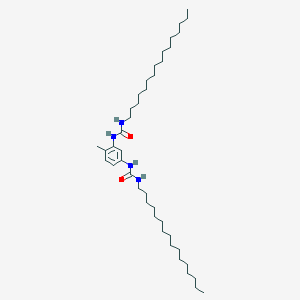
![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
